Cas no 2648921-02-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid)

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative used primarily in peptide synthesis. Its key structural features include a sterically hindered, branched side chain, which enhances stability and minimizes unwanted side reactions during solid-phase peptide assembly. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions while preserving acid-labile functionalities. This compound is particularly valuable in the synthesis of complex peptides requiring high regioselectivity and minimal racemization. Its optimized design ensures compatibility with standard Fmoc-based SPPS protocols, making it a reliable choice for researchers working with structurally demanding peptide sequences.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid structure
2648921-02-0 structure
Product name:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid
CAS No:2648921-02-0
MF:C28H36N2O5
MW:480.595848083496
CID:6577606
PubChem ID:165813227

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid
    • EN300-1554268
    • 2648921-02-0
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
    • Inchi: 1S/C28H36N2O5/c1-16(2)23(25(31)32)29-26(33)28(5,6)24(17(3)4)30-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,29,33)(H,30,34)(H,31,32)/t23-,24?/m1/s1
    • InChI Key: UBLOUAMNFCSKIL-MIHMCVIASA-N
    • SMILES: O(C(NC(C(C)C)C(C(N[C@@H](C(=O)O)C(C)C)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 105Ų

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1554268-1.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
1g
$3368.0 2023-06-05
Enamine
EN300-1554268-250mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
250mg
$3099.0 2023-09-25
Enamine
EN300-1554268-2.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1554268-100mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1554268-0.05g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1554268-500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
500mg
$3233.0 2023-09-25
Enamine
EN300-1554268-5000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
5000mg
$9769.0 2023-09-25
Enamine
EN300-1554268-0.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1554268-5.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
5g
$9769.0 2023-06-05
Enamine
EN300-1554268-1000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]-3-methylbutanoic acid
2648921-02-0
1000mg
$3368.0 2023-09-25

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid Related Literature

Additional information on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic Acid: A Comprehensive Overview

The compound with CAS No. 2648921-02-0, known as (2R)-2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid, is a highly specialized organic molecule with significant applications in the fields of organic synthesis and biochemistry. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the (R) configuration, and a series of branching alkyl chains. The molecule's structure is designed to facilitate specific chemical reactions and interactions, making it a valuable tool in modern chemical research.

Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis due to its excellent stability under basic conditions and its ability to be selectively removed under acidic conditions. In the context of this compound, the Fmoc group plays a critical role in stabilizing the amino group during synthetic procedures, ensuring high yields and purity of the final product.

The chiral center at the (R) configuration is another key feature of this compound. Chiral centers are essential in determining the stereochemistry of molecules, which directly impacts their biological activity. In this case, the (R) configuration ensures that the molecule interacts with its target in a specific manner, making it highly selective for certain applications. Recent advancements in asymmetric synthesis have enabled researchers to efficiently produce enantiomerically pure compounds like this one, further enhancing their utility in drug discovery and development.

The trimethylpentanamido and 3-methylbutanoic acid moieties contribute to the molecule's solubility and stability. These groups are commonly found in natural products and are known for their ability to enhance molecular interactions in biological systems. Recent research has focused on optimizing these groups to improve drug delivery systems and enhance bioavailability.

From a structural perspective, this compound exhibits a unique balance between rigidity and flexibility. The fluorenylmethoxycarbonyl group introduces rigidity into the molecule, while the alkyl chains provide flexibility. This combination allows the molecule to adopt multiple conformations, which is crucial for its function in various chemical reactions. Advanced computational methods have been employed to study these conformational changes, providing deeper insights into the molecule's behavior under different conditions.

In terms of applications, this compound has shown promise in peptide synthesis and as a building block for more complex molecules. Its ability to act as a versatile intermediate makes it an invaluable tool for researchers working on novel therapeutic agents. Recent studies have demonstrated its potential in developing new antibiotics and anticancer drugs by serving as a scaffold for drug design.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the installation of the Fmoc group, stereochemical control at the chiral center, and functionalization of the alkyl chains. Researchers have recently developed more efficient synthetic routes using catalytic asymmetric methods, significantly improving both yield and enantioselectivity.

From an environmental standpoint, this compound's biodegradability has been studied extensively. The alkyl chains present in the molecule are known to undergo microbial degradation under aerobic conditions. However, further research is needed to fully understand its long-term environmental impact and develop strategies for sustainable production.

In conclusion,(2R)-2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-3-methylbutanoic acid represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for exploring new frontiers in chemical synthesis and drug discovery.

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